2-(Cyclopentyloxy)-4-methoxyaniline

Catalog No.
S8218833
CAS No.
M.F
C12H17NO2
M. Wt
207.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Cyclopentyloxy)-4-methoxyaniline

Product Name

2-(Cyclopentyloxy)-4-methoxyaniline

IUPAC Name

2-cyclopentyloxy-4-methoxyaniline

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

InChI

InChI=1S/C12H17NO2/c1-14-10-6-7-11(13)12(8-10)15-9-4-2-3-5-9/h6-9H,2-5,13H2,1H3

InChI Key

FZOLKDJPGIJQEN-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)N)OC2CCCC2

Canonical SMILES

COC1=CC(=C(C=C1)N)OC2CCCC2

2-(Cyclopentyloxy)-4-methoxyaniline is an organic compound characterized by its unique structure, which includes a cyclopentyloxy group and a methoxy group attached to an aniline backbone. Its molecular formula is C13H17NOC_{13}H_{17}NO, and it has a molecular weight of approximately 219.29 g/mol. The compound features a cyclopentyl ring, which contributes to its distinct chemical properties and potential biological activities.

Typical of amines and ethers. For example, it can undergo electrophilic aromatic substitution due to the presence of the methoxy group, which acts as an activating substituent. Additionally, the compound can participate in nucleophilic substitutions, particularly involving the aniline nitrogen, allowing for further derivatization.

Research indicates that compounds related to 2-(Cyclopentyloxy)-4-methoxyaniline exhibit various biological activities, including anti-inflammatory and analgesic effects. The structure-activity relationship studies suggest that modifications in the aniline structure can significantly impact biological efficacy. For instance, similar compounds have shown promising results as phosphodiesterase inhibitors, which are relevant in treating respiratory diseases .

The synthesis of 2-(Cyclopentyloxy)-4-methoxyaniline typically involves several steps:

  • Preparation of Cyclopentyloxy Group: The cyclopentyl ether can be synthesized from cyclopentanol through reactions with suitable reagents.
  • Formation of Aniline Derivative: The methoxy group can be introduced via methylation of an aniline precursor.
  • Coupling Reaction: The cyclopentyloxy derivative is then coupled with the methoxyaniline to form the final product.

Specific methodologies may include the use of transition metal catalysts or microwave-assisted synthesis for improved yields .

2-(Cyclopentyloxy)-4-methoxyaniline has potential applications in medicinal chemistry as a lead compound for developing new pharmaceuticals targeting inflammation and pain management. Its structural features may also allow it to serve as a scaffold for synthesizing more complex molecules with enhanced biological activity.

Interaction studies involving 2-(Cyclopentyloxy)-4-methoxyaniline can provide insights into its binding affinity with various biological targets. For instance, studies might focus on its interaction with enzymes involved in inflammatory pathways or its ability to inhibit specific receptors related to pain signaling. Such investigations are crucial for understanding the compound's therapeutic potential and mechanism of action.

Several compounds share structural similarities with 2-(Cyclopentyloxy)-4-methoxyaniline, including:

  • 2-Cyclohexyl-4-methoxyaniline: This compound has a cyclohexyl group instead of a cyclopentyl group. It exhibits similar biological activities but may differ in potency due to steric effects.
  • 4-Methoxyphenyl-cyclopentylamine: This compound lacks the additional amino group but retains similar hydrophobic characteristics.
  • Cyclopentyl-4-aminophenol: While differing in functional groups, this compound offers insights into how substituents affect biological activity.

Unique Features of 2-(Cyclopentyloxy)-4-methoxyaniline

  • Structural Diversity: The combination of cyclopentyl and methoxy groups provides unique steric and electronic properties not found in simpler analogs.
  • Potential for Derivatization: Its reactive sites allow for further modifications that could enhance biological activity or alter pharmacokinetic properties.

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

207.125928785 g/mol

Monoisotopic Mass

207.125928785 g/mol

Heavy Atom Count

15

Dates

Last modified: 01-05-2024

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